molecular formula C25H21ClN4O5 B2906433 ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 923192-93-2

ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2906433
CAS No.: 923192-93-2
M. Wt: 492.92
InChI Key: MHRGZFQGFAOGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzoic acid, with an ethyl ester group and a complex amide substituent. The amide substituent contains a pyrido[3,2-d]pyrimidin-1(2H)-one moiety, which is a bicyclic system containing a pyrimidine ring fused with a pyridine ring . The compound also contains a chlorobenzyl group, which is a benzyl group with a chlorine substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrido[3,2-d]pyrimidin-1(2H)-one system, the chlorobenzyl group, and the amide and ester functionalities . These groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification reactions, while the amide group could participate in reactions such as the Beckmann rearrangement . The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-chlorobenzaldehyde with ethyl 4-aminobenzoate to form ethyl 4-(4-chlorobenzyl)aminobenzoate. This intermediate is then reacted with 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-acetic acid to form ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl 4-aminobenzoate", "2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-acetic acid", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-(4-chlorobenzyl)aminobenzoate", "4-chlorobenzaldehyde is reacted with ethyl 4-aminobenzoate in the presence of triethylamine and N,N-dimethylformamide to form ethyl 4-(4-chlorobenzyl)aminobenzoate.", "Step 2: Synthesis of ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate", "Ethyl 4-(4-chlorobenzyl)aminobenzoate is reacted with 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-acetic acid in the presence of triethylamine and N,N-dimethylformamide to form ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Step 3: Purification of ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate", "The crude product is purified by recrystallization from diethyl ether and sodium bicarbonate solution." ] }

CAS No.

923192-93-2

Molecular Formula

C25H21ClN4O5

Molecular Weight

492.92

IUPAC Name

ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H21ClN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31)

InChI Key

MHRGZFQGFAOGOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.